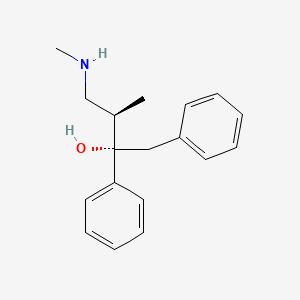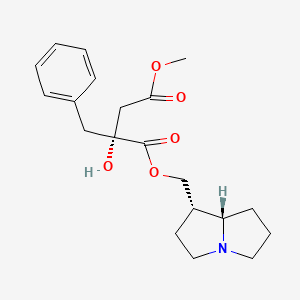
Phalaenopsine T
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phalaenopsine T is a naturally occurring compound found in plants, fungi, and bacteria. It is a powerful antioxidant that has been studied for its potential therapeutic applications. This compound has been studied for its ability to protect cells from oxidative stress and to modulate the activity of various enzymes. Additionally, it has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research related to this compound.
科学研究应用
植物防御机制
Phalaenopsine T是植物抵御食草动物的化学防御机制的一部分 {svg_1}. 它由某些植物组成性地产生,作为抵御食草动物的防御机制。这些生物碱的毒性是广泛含有PA的植物反复导致牲畜、野生动物和人类中毒的原因。
生物合成研究
同型精胺合成酶 (HSS) 的发育表达是PA生物合成中第一个途径特异性酶,是重要的研究领域 {svg_2}. 在蝴蝶兰中,HSS仅在有丝分裂活跃细胞的空中根尖表达,这对于理解this compound的生物合成至关重要。
毒理学研究
This compound具有强烈的肝毒性、遗传毒性、细胞毒性、致癌性和神经毒性,使其成为毒理学研究的主题 {svg_3}. 这些研究对于理解对人和动物的毒性模式以及制定吡咯里西啶生物碱暴露的安全标准至关重要。
生态影响分析
对this compound的研究还包括它在植物生态学中的作用 {svg_4}. 植物中这种化合物的存在会影响食草动物和传粉者的行为,从而影响生态平衡和植物-传粉者相互作用。
农业产品安全
已知this compound会污染食品,包括谷物、牛奶、蜂蜜和鸡蛋,以及植物来源的药物和食品补充剂 {svg_5}. 研究它在作物植物中的发生对于确保农业产品的安全至关重要。
生长抑制研究
该化合物已被鉴定为蝴蝶兰属植物中的一种生长抑制化合物,用于生菜幼苗和虾脊兰幼苗试验 {svg_6}. 这种应用对于了解this compound如何影响植物生长和发育具有重要意义。
安全和危害
作用机制
Target of Action
Phalaenopsine T is a complex compound with a molecular formula of C20H27NO5
Biochemical Pathways
This compound is a type of pyrrolizidine alkaloid . Pyrrolizidine alkaloids are typical compounds of plant secondary metabolism and are believed to be part of the plant’s chemical defense . The biosynthesis of these compounds involves the enzyme homospermidine synthase (HSS), which is the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis . .
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment
生化分析
Biochemical Properties
Phalaenopsine T participates in various biochemical reactions, primarily interacting with enzymes and proteins involved in detoxification processes. For instance, flavin-dependent monooxygenases (FMOs) in insects can N-oxygenize this compound, converting it into non-toxic derivatives . This interaction highlights the role of this compound in detoxification pathways, where it is transformed to mitigate its toxicity.
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plants, it is involved in defense mechanisms against herbivores and pathogens. In insects, this compound can be detoxified by FMOs, affecting the insect’s ability to metabolize and neutralize the compound . This interaction can lead to changes in gene expression related to detoxification enzymes and impact cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with FMOs, which catalyze the N-oxygenation of the compound. This enzymatic reaction converts this compound into its non-toxic N-oxide form, reducing its toxicity . The binding of this compound to FMOs and subsequent enzymatic conversion is a critical step in its detoxification process.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound can be stable under certain conditions, but its degradation products may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in detoxification pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to toxic effects. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. High doses of this compound can result in adverse effects, including toxicity and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in metabolic pathways related to detoxification. It interacts with FMOs, which catalyze its conversion to non-toxic derivatives. This interaction affects metabolic flux and metabolite levels, as the compound is transformed and excreted from the organism. The role of this compound in these pathways highlights its importance in the detoxification process .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its detoxification and biological activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization of this compound within cells is essential for its activity and function in detoxification pathways .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Phalaenopsine T involves the condensation of two key starting materials, 3,4-dihydroxyphenylalanine (DOPA) and 3,4-dihydroxybenzaldehyde, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "3,4-dihydroxyphenylalanine (DOPA)", "3,4-dihydroxybenzaldehyde" ], "Reaction": [ "Step 1: Condensation of DOPA and 3,4-dihydroxybenzaldehyde in the presence of a catalyst such as boron trifluoride etherate to form a Schiff base.", "Step 2: Reduction of the Schiff base using sodium borohydride to form the corresponding amine.", "Step 3: Protection of the amine using a suitable protecting group such as tert-butyloxycarbonyl (BOC).", "Step 4: Oxidation of the protected amine using a mild oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the corresponding imine.", "Step 5: Deprotection of the imine using acid hydrolysis to form Phalaenopsine T." ] } | |
| 23412-97-7 | |
分子式 |
C20H27NO5 |
分子量 |
361.4 g/mol |
IUPAC 名称 |
1-O-[[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl] 4-O-methyl (2R)-2-benzyl-2-hydroxybutanedioate |
InChI |
InChI=1S/C20H27NO5/c1-25-18(22)13-20(24,12-15-6-3-2-4-7-15)19(23)26-14-16-9-11-21-10-5-8-17(16)21/h2-4,6-7,16-17,24H,5,8-14H2,1H3/t16-,17-,20+/m0/s1 |
InChI 键 |
DGURJYWVIFRGSZ-ABSDTBQOSA-N |
手性 SMILES |
COC(=O)C[C@](CC1=CC=CC=C1)(C(=O)OC[C@@H]2CCN3[C@H]2CCC3)O |
SMILES |
COC(=O)CC(CC1=CC=CC=C1)(C(=O)OCC2CCN3C2CCC3)O |
规范 SMILES |
COC(=O)CC(CC1=CC=CC=C1)(C(=O)OCC2CCN3C2CCC3)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known biological activity of Phalaenopsine T?
A1: this compound has been shown to possess plant growth-inhibiting properties. [] This suggests it could potentially interfere with plant hormone pathways or other essential processes for plant growth and development.
Q2: What is the source of this compound?
A2: this compound is extracted from Phalaenopsis spp., a genus of orchids commonly known as moth orchids. [] Further research may investigate the specific species within the genus that yield higher concentrations of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


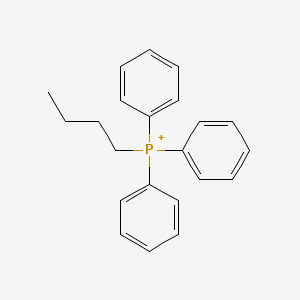
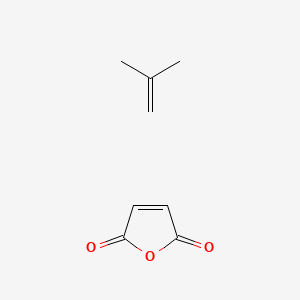

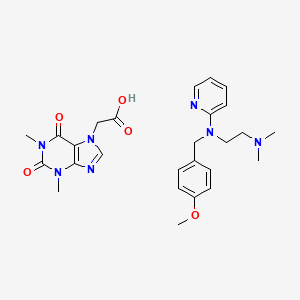
![3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide](/img/structure/B1194143.png)
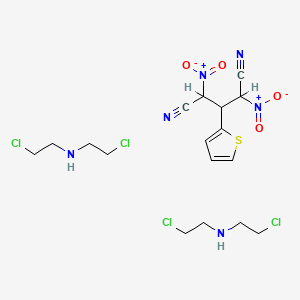

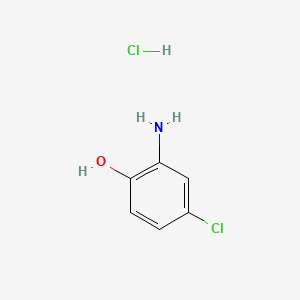
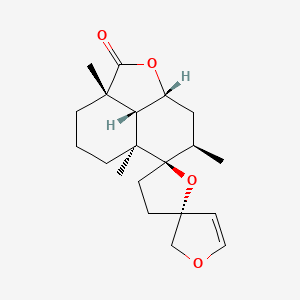
![3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B1194151.png)

![(2S,5R,9R,10R,13R,17R)-17-[(2S)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1194155.png)
